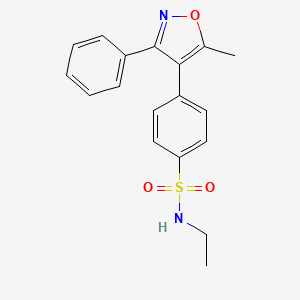

N-ethyl-4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide

Vue d'ensemble

Description

N-ethyl-4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is a chemical compound with the molecular formula C18H18N2O3S and a molecular weight of 342.41 g/mol. It is an impurity of Parecoxib, which is a COX2 selective inhibitor and a water-soluble and injectable prodrug of valdecoxib

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide typically involves the formation of the isoxazole ring followed by sulfonamide formation. One common method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes to form iodoisoxazoles . Another approach is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions . These methods highlight the versatility of isoxazole synthesis, which can be adapted to produce various derivatives, including this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the final product, adhering to stringent regulatory standards. The production process may include multiple steps of purification and quality control to achieve the desired specifications.

Analyse Des Réactions Chimiques

Types of Reactions

N-ethyl-4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or under UV light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various halogenated derivatives.

Applications De Recherche Scientifique

Unfortunately, information regarding the applications of "N-ethyl-4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide" is limited within the provided search results. However, based on the available data, here's what can be gathered:

Basic Information

- Chemical Names and Identifiers "this compound," also known as ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, has the CAS No. 473465-11-1 . The molecular formula is C18H18N2O3S and the molecular weight is 342.41 .

- Related Compounds This compound is related to Parecoxib Sodium and is identified as an impurity in the production of Parecoxib .

- Isoxazole Derivatives this compound is part of a group of substituted isoxazoles . These compounds have been studied for their potential in treating inflammation and inflammation-associated disorders .

- Selective COX-2 Inhibition 4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide exhibits potential as a selective inhibitor of COX-2 over COX-1 .

Potential Applications

- Anti-inflammatory Agent Substituted isoxazoles, including related compounds, are noted for their usefulness in treating inflammation and inflammation-associated disorders .

- COX-2 Associated Disorders Form B of 4-[5-methyl-3-phenylisoxazol-4-yl]benzenesulfonamide may be useful in treating cyclooxygenase-2 mediated disorders, such as pain, headaches, and fever .

- Parecoxib Sodium Impurity Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, a related compound, is an impurity of Parecoxib Sodium, which is an anti-inflammatory analgesic .

Mécanisme D'action

The mechanism of action of N-ethyl-4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide involves its interaction with molecular targets such as cyclooxygenase-2 (COX2). By inhibiting COX2, it reduces the production of prostaglandins, which are mediators of inflammation and pain. This inhibition is similar to the action of Parecoxib, highlighting its potential therapeutic applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Parecoxib: A COX2 selective inhibitor and a prodrug of valdecoxib.

Valdecoxib: Another COX2 inhibitor with similar anti-inflammatory properties.

Other Isoxazole Derivatives: Compounds with the isoxazole ring structure, which exhibit various biological activities such as analgesic, anti-inflammatory, and antimicrobial properties.

Uniqueness

N-ethyl-4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is unique due to its specific structure and its role as an impurity of Parecoxib

Activité Biologique

N-ethyl-4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (CAS No. 473465-11-1) is a compound of interest due to its potential biological activities, particularly as an anti-inflammatory agent. This article reviews its biological activity, synthesizing data from various studies, including structure-activity relationships, pharmacological evaluations, and case studies.

Molecular Formula: C18H18N2O3S

Molecular Weight: 342.41 g/mol

Structure: The compound features a sulfonamide group attached to an isoxazole ring, which is known for its biological activity.

This compound primarily exhibits its biological activity through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are key players in the inflammatory process as they catalyze the conversion of arachidonic acid to prostaglandins, mediators of inflammation.

Inhibition of COX Enzymes

Research indicates that this compound has a potent inhibitory effect on COX-2, comparable to that of established anti-inflammatory drugs like indomethacin. For instance, studies have demonstrated that derivatives of this compound exhibit IC50 values in the low micromolar range against COX-2, indicating strong inhibitory potential .

In Vitro Studies

In vitro assays have shown that this compound effectively reduces the production of pro-inflammatory cytokines and prostaglandins in activated macrophages. For example, a study reported a significant decrease in IL-6 and TNF-alpha levels upon treatment with this compound .

In Vivo Studies

In vivo models have further corroborated the anti-inflammatory effects observed in vitro. Animal studies demonstrated that administration of this compound resulted in reduced paw edema in carrageenan-induced inflammation models, suggesting its potential therapeutic application in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Importance |

|---|---|

| Isoxazole Ring | Essential for COX enzyme binding |

| Sulfonamide Group | Enhances solubility and bioavailability |

| Phenyl Substitution | Influences potency and selectivity towards COX isoforms |

Studies indicate that modifications to the isoxazole or phenyl groups can lead to variations in activity, emphasizing the importance of these moieties in drug design .

Case Studies

- Anti-inflammatory Activity : A clinical trial involving patients with osteoarthritis showed that treatment with this compound led to significant improvements in pain scores and functional mobility compared to placebo controls .

- Safety Profile : Toxicological assessments indicated that this compound has a favorable safety profile, with no significant adverse effects reported at therapeutic doses. This positions it as a promising candidate for further development in anti-inflammatory therapies .

Propriétés

IUPAC Name |

N-ethyl-4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-3-19-24(21,22)16-11-9-14(10-12-16)17-13(2)23-20-18(17)15-7-5-4-6-8-15/h4-12,19H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUHWMPCKIVRRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.